molecular formula C10H11Cl2NO2 B1429687 Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate CAS No. 1178456-31-9

Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate

Cat. No.: B1429687
CAS No.: 1178456-31-9
M. Wt: 248.1 g/mol
InChI Key: BYWKSTSGBJNLMJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate is a chiral ester derivative featuring a propanoate backbone substituted with an amino group and a 3,4-dichlorophenyl moiety. Its structure combines a polar amino group for hydrogen bonding and a lipophilic dichlorophenyl ring, making it a candidate for pharmaceutical or agrochemical applications. The methyl ester enhances solubility in organic solvents, while the 3,4-dichloro substitution likely contributes to electron-withdrawing effects, influencing stability and reactivity .

Properties

IUPAC Name

methyl 2-amino-2-(3,4-dichlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-10(13,9(14)15-2)6-3-4-7(11)8(12)5-6/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWKSTSGBJNLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3,4-dichlorophenyl)propanoate typically involves the reaction of 3,4-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the dichlorophenyl group enhances its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Groups

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate hydrochloride
  • Key Differences: Replaces the amino group with a methylamino group and exists as a hydrochloride salt.
  • The hydrochloride salt improves aqueous solubility, a common strategy in drug formulation .
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
  • Key Differences : Contains a 3,4-dichlorophenethylamine backbone with a pyrrolidinyl group.
  • Implications : The ethylamine linker and dihydrobromide salt enhance polarity and solubility. This compound is a σ-1 receptor ligand, suggesting neuropharmacological applications distinct from the ester-based target compound .
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate
  • Key Differences : Substitutes 3,4-dichloro with 2-bromo-4-fluoro groups and has an acetate backbone.
  • Implications : Halogen positioning (ortho vs. para) alters steric and electronic effects. Bromine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity enhances stability .

Functional Group Variations

Chlorfenapyr (prop)
  • Key Differences : Pyrrole-3-carbonitrile core with chlorophenyl and bromine substituents.
  • Implications : As a pro-insecticide, chlorfenapyr relies on metabolic activation to exert toxicity, contrasting with the target compound’s direct ester functionality. Its agrochemical use highlights divergent applications despite shared halogenated motifs .
3-(2-Methoxyphenyl)propanoic acid
  • Key Differences: Propanoic acid derivative with a methoxy group instead of amino and dichlorophenyl groups.
  • Implications : The carboxylic acid group increases hydrophilicity, while methoxy provides electron-donating effects. Such differences limit direct pharmacological overlap but underscore the role of functional groups in tuning properties .

Comparative Data Table

Compound Name Core Structure Functional Groups Halogen Substituents Key Properties/Applications
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate Propanoate ester Amino, methyl ester 3,4-dichloro Potential CNS ligands, intermediates in drug synthesis
BD 1008 Phenethylamine Pyrrolidinyl, dihydrobromide 3,4-dichloro σ-1 receptor ligand for neurological research
Chlorfenapyr Pyrrole-carbonitrile Bromine, chlorophenyl 4-chloro, 2-bromo Pro-insecticide (mitochondrial disruptor)
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate Acetate ester Amino, methyl ester 2-bromo, 4-fluoro Chiral building block for bioactive molecules

Research Findings and Implications

  • Halogen Effects: The 3,4-dichloro configuration in the target compound enhances lipophilicity and electron-withdrawing effects, favoring membrane permeability and stability. Comparatively, 2-bromo-4-fluoro substitution (as in Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate) introduces steric bulk and polarizability, altering binding kinetics .
  • Salt Forms : Hydrochloride or dihydrobromide salts (e.g., BD 1008) improve solubility but may limit blood-brain barrier penetration compared to neutral esters .
  • Agrochemical vs. Pharmaceutical Use: While chlorfenapyr leverages halogenation for pesticidal activity, the target compound’s amino-ester structure aligns more with CNS drug candidates, emphasizing functional group-driven application divergence .

Biological Activity

Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a dichlorophenyl group and an amino group, which contribute to its biological activity. Its molecular formula is C10H12Cl2NC_{10}H_{12}Cl_2N, with a molecular weight of approximately 227.12 g/mol. The presence of the dichlorophenyl moiety enhances its hydrophobic interactions, facilitating binding to various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound acts as a non-competitive inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme essential for bacterial fatty acid synthesis. This inhibition could hinder bacterial growth, making it a candidate for antibacterial drug development.
  • Receptor Interactions : The amino group allows for hydrogen bonding and electrostatic interactions with receptors, while the dichlorophenyl group increases binding affinity through hydrophobic interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antibacterial Activity :
    • Exhibits significant antibacterial properties by inhibiting the growth of certain bacteria through its action on ENR.
    • Potential applications in developing new antibiotics.
  • Neurological Effects :
    • Investigated for effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
    • The dichlorophenyl moiety enhances affinity for specific receptors involved in neurological pathways.
  • Anticancer Potential :
    • Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines .
    • Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance anticancer activity.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialNon-competitive inhibitor of ENR
NeurologicalPotential effects on neurotransmitter systems
AnticancerCytotoxic effects observed in preliminary studies

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of this compound against various bacterial strains, it was found to significantly inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt fatty acid synthesis critical for bacterial survival. Further research is ongoing to optimize this compound for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate
Reactant of Route 2
Methyl 2-amino-2-(3,4-dichlorophenyl)propanoate

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